molecular formula C17H22N4O3 B2872774 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;pyridine-3-carboxylic acid CAS No. 1993058-12-0

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;pyridine-3-carboxylic acid

Cat. No.: B2872774
CAS No.: 1993058-12-0
M. Wt: 330.388
InChI Key: YFDZVWGWCDJPCQ-UHFFFAOYSA-N
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Description

The compound 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;pyridine-3-carboxylic acid consists of two distinct moieties:

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine: A cyclohexane ring substituted with an amine group and a 1,2,4-oxadiazole ring bearing a cyclopropyl group at the 3-position. The oxadiazole ring enhances metabolic stability and influences binding interactions, while the cyclopropyl group contributes to steric bulk and lipophilicity .

This hybrid structure suggests applications in medicinal chemistry, particularly as a bifunctional molecule targeting enzymes or receptors requiring both hydrophobic (oxadiazole-cyclopropyl) and polar (pyridine-carboxylic acid) interactions.

Properties

IUPAC Name

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.C6H5NO2/c12-11(6-2-1-3-7-11)10-13-9(14-15-10)8-4-5-8;8-6(9)5-2-1-3-7-4-5/h8H,1-7,12H2;1-4H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDZVWGWCDJPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3CC3)N.C1=CC(=CN=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine involves multiple steps. One common method includes the reaction of nicotinic acid with 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexylamine under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane (DCM) and reagents like hydrochloric acid (HCl) at varying temperatures ranging from 0°C to 110°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antibacterial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the application and the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Molecular Formula Key Features Biological/Industrial Relevance Reference
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride C10H18N3O·HCl Ethyl substituent on oxadiazole; cyclohexanamine backbone Preclinical studies for CNS targets
Methyl-(4-pentylcyclohexyl)-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)amine C21H32N4O Pyridinyl-oxadiazole; lipophilic pentyl chain Patent-protected as a kinase inhibitor
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine C10H15N3O Structural isomer of the target’s cyclohexanamine moiety Discontinued due to synthesis challenges
[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine C8H8N4O Pyridine at oxadiazole 3-position; shorter aliphatic chain Antibacterial activity in vitro
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol C13H20N2O2 Hydroxyl group instead of amine; methylcyclohexane Intermediate in agrochemical synthesis

Critical Analysis

Substituent Effects :

  • The cyclopropyl group on the oxadiazole (target compound) improves metabolic stability compared to ethyl or methyl analogues (e.g., compound from ), but may reduce solubility .
  • Pyridine-3-carboxylic acid offers distinct electronic effects vs. pyridin-2-yl or pyridin-4-yl derivatives (e.g., ), influencing acidity (pKa ~2.5) and metal-binding capacity.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves cyclodehydration of acylated intermediates (similar to ), whereas methyl/pentyl analogues () require additional alkylation steps, lowering yields.

Biological Performance :

  • The combination of cyclohexanamine and pyridine-carboxylic acid may enhance dual-target engagement (e.g., enzymes with hydrophobic pockets and polar active sites). This contrasts with simpler analogues like [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine (), which lacks conformational rigidity.

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